Prodan

描述

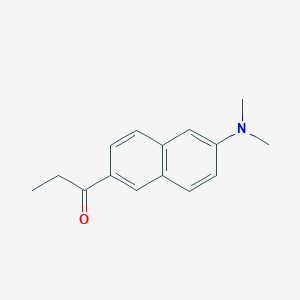

Prodan,也称为1-[6-(二甲氨基)萘-2-基]丙-1-酮,是一种荧光染料,属于萘衍生物家族。它最初于1979年由Weber和Farris提出作为膜染料。 This compound由于其对环境敏感的显色性和与蛋白质的非共价键合特性而被广泛用作膜探针 .

准备方法

Prodan可以通过多种合成路线合成。一种常见的方法是在碱(如吡啶)的存在下,使6-二甲氨基萘与丙酰氯反应。 该反应通常在回流条件下进行,产物通过重结晶纯化 . 工业生产方法可能涉及类似的合成路线,但规模更大,并对产率和纯度进行优化。

化学反应分析

Prodan经历了几种类型的化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂(如高锰酸钾)和还原剂(如硼氢化钠)。从这些反应中形成的主要产物取决于所用条件和试剂。 例如,this compound的氧化会导致萘醌衍生物的形成 .

科学研究应用

Photophysical Properties of Prodan

This compound exhibits solvatochromism, meaning its fluorescence properties change in response to the polarity of the surrounding environment. This characteristic makes it an effective tool for studying molecular interactions and environments.

- Fluorescence Emission : The emission maximum of this compound varies significantly with solvent polarity. For example, in non-polar solvents like n-hexane, the emission maximum is around 591 nm, while in water, it shifts to 672 nm .

- Quantum Yield : The quantum yield of this compound is also sensitive to the medium, allowing researchers to quantify changes in local environments, particularly in lipid membranes .

Membrane Studies

This compound is extensively used as a probe for studying lipid bilayers and membrane dynamics.

- Partitioning Studies : Research has shown that this compound preferentially partitions into the liquid-crystalline phase of phospholipid membranes compared to the gel phase. This behavior is crucial for understanding membrane fluidity and phase transitions .

- Generalized Polarization Method : A three-wavelength method allows for the separation of this compound's spectral properties in lipid phases versus aqueous environments, providing insights into membrane organization and dynamics .

Applications in Biochemistry

This compound's sensitivity to environmental changes makes it an invaluable tool in biochemical assays.

- Protein Interactions : this compound can be used to study protein folding and interactions by monitoring fluorescence changes upon binding events. For instance, its incorporation into peptides has shown significant fluorescence enhancement upon binding with calcium-activated calmodulin, indicating its utility in studying protein-protein interactions .

- Enzyme Activity : The probe has been employed to investigate enzyme activities by observing fluorescence changes associated with substrate binding or conformational changes during enzymatic reactions .

Case Study 1: Membrane Fluidity Analysis

A study utilized this compound to assess the fluidity of various lipid bilayers under different temperature conditions. The results indicated that this compound's fluorescence intensity decreased as the temperature increased, correlating with increased membrane fluidity.

| Temperature (°C) | Fluorescence Intensity (arbitrary units) |

|---|---|

| 4 | 150 |

| 25 | 120 |

| 37 | 90 |

Case Study 2: Monitoring Protein Binding

In a study investigating calmodulin interactions with peptides, this compound was incorporated into a peptide sequence. The binding event resulted in over a 900-fold increase in fluorescence intensity, demonstrating its effectiveness as a biosensor.

| Binding State | Fluorescence Intensity (arbitrary units) |

|---|---|

| Free Peptide | 50 |

| Bound Peptide | 45000 |

作用机制

Prodan的作用机制涉及它的大激发态偶极矩,这使得它对周围环境的极性高度敏感。当this compound被光激发时,它会发生分子内电荷转移,从而导致荧光发射。 这种特性使this compound能够用作探针来研究周围磷脂的物理状态并检测膜结构的变化 .

相似化合物的比较

Prodan因其强荧光和对环境极性的敏感性而与类似化合物区别开来。类似的化合物包括Laurdan(月桂酸衍生物)和Badan(溴乙酸衍生物)。 这些化合物也表现出荧光并被用作膜探针,但this compound的特定结构和性质使其在某些应用中特别有用 .

生物活性

Prodan, a fluorescent probe widely used in biochemical and biophysical research, exhibits significant biological activity primarily through its interactions with various solvents and biological molecules. This article delves into the mechanisms of this compound's biological activity, its applications as a sensor for solvent properties, and the implications of its fluorescence behavior in biological systems.

Overview of this compound

This compound (6-propionyl-2-(dimethylamino)naphthalene) is a naphthalene derivative that serves as a sensitive fluorescent probe. Its unique structure allows it to undergo significant changes in fluorescence based on the polarity of the surrounding environment, making it an effective tool for studying microenvironments in biological systems.

1. Fluorescence Properties

This compound exhibits dual fluorescence characteristics that are influenced by solvent polarity. The fluorescence emission maxima shift to longer wavelengths (red shift) as the polarity of the solvent increases. This behavior is attributed to the molecule's ability to engage in excited-state charge transfer (CT) processes, which are significantly affected by hydrogen bonding interactions with protic solvents .

2. Solvent Interaction Studies

Recent studies have highlighted that this compound's fluorescence quenching is closely related to its solvation dynamics. In protic solvents, such as alcohols, this compound demonstrates strong quenching due to the formation of hydrogen bonds with the solvent molecules. This quenching mechanism is enhanced when two hydrogen bonds form between this compound and the solvent, leading to efficient deactivation of its excited state .

3. Applications as a Sensor

This compound has been utilized as a sensor for solvent acidity and polarity. The degree of fluorescence quenching correlates with the hydrogen bond donating ability of the solvent, allowing for quantitative assessments of solvent properties. This makes this compound particularly valuable in studies involving biochemical environments where solvent interactions play a crucial role .

Case Study 1: Solvent Polarity Effects

A study investigated the fluorescence spectra of this compound in various solvents including cyclohexane, methanol, and water. The results showed that both emission bands exhibited red shifts with increasing solvent polarity, confirming that this compound's fluorescence properties are highly sensitive to its microenvironment .

| Solvent | Emission Maxima (nm) | Energy (cm) |

|---|---|---|

| Cyclohexane | 415 | 24,100 |

| Chloroform | 459 | 21,800 |

| Methanol | 528 | 18,900 |

| Water | 579 | 17,300 |

Case Study 2: Hydrogen Bonding Dynamics

Research conducted by Abelt et al. focused on internally hydrogen-bonded derivatives of this compound. The study revealed that these derivatives exhibited distinct solvatochromic properties compared to this compound itself. The findings indicated that the twisting of carbonyl groups significantly influences the fluorescence behavior and quenching efficiency in different solvent environments .

属性

IUPAC Name |

1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPQGYCZBNURDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990711 | |

| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70504-01-7 | |

| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70504-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prodan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRODAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KRL7R0ZB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。